N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, a triazolopyridine moiety, and a butanamide chain, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the triazolopyridine moiety. The final step involves the attachment of the butanamide chain. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can replace specific atoms or groups within the molecule under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in polar or non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its benzimidazole and triazolopyridine moieties contribute to its versatility in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N6O |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C21H24N6O/c1-14(2)12-18-23-16-10-9-15(13-17(16)24-18)22-21(28)8-5-7-20-26-25-19-6-3-4-11-27(19)20/h3-4,6,9-11,13-14H,5,7-8,12H2,1-2H3,(H,22,28)(H,23,24) |
InChI Key |
NJNVAXVGJPGAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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